1-[4-(Aminomethyl)phenyl]imidazolidin-2-one

pKa amine basicity nucleophilicity

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one is a para‑aminomethyl‑phenyl substituted imidazolidin‑2‑one. Its molecular formula is C₁₀H₁₃N₃O, molecular weight 191.23 g mol⁻¹, and the canonical SMILES is NCc1ccc(N2CCNC2=O)cc1 [REFS‑1].

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1038283-11-2
Cat. No. B1372572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
CAS1038283-11-2
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)CN
InChIInChI=1S/C10H13N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14)
InChIKeyKWSZXYDYUDVQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one (CAS 1038283‑11‑2) – Core Physicochemical Identity for Research Procurement


1-[4-(Aminomethyl)phenyl]imidazolidin-2-one is a para‑aminomethyl‑phenyl substituted imidazolidin‑2‑one. Its molecular formula is C₁₀H₁₃N₃O, molecular weight 191.23 g mol⁻¹, and the canonical SMILES is NCc1ccc(N2CCNC2=O)cc1 [REFS‑1]. The compound is registered under CAS 1038283‑11‑2 and notified in the ECHA C&L Inventory [REFS‑2]. The structure combines a primary benzylamine handle with a conformationally constrained cyclic urea, a feature that positions it as a versatile scaffold for medicinal‑chemistry derivatisation.

Why 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one Cannot Be Replaced by General‑Purpose Imidazolidin‑2‑ones


The presence of a para‑aminomethyl substituent on the phenyl ring is the decisive structural feature that distinguishes this compound from other imidazolidin‑2‑one building blocks. Simple replacement by 1‑(4‑aminophenyl)imidazolidin‑2‑one or by 1‑[4‑(aminomethyl)benzyl]imidazolidin‑2‑one profoundly alters amine basicity, nucleophilicity, conformational flexibility, and hydrogen‑bonding capacity [REFS‑1][REFS‑2]. Substituting a benzylic‑amine handle with an aniline, for instance, shifts the amine pKa by more than 4 units, dramatically affecting reactivity under physiological conditions and the geometry of any downstream conjugate. Similarly, inserting an extra methylene spacer changes the length and rigidity of the linker, which can be critical in applications such as PROTAC design. Thus, generic substitution risks both chemical incompatibility in synthetic protocols and loss of biological function in target‑engagement applications.

Quantitative Differentiation Evidence for 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one


Basicity of the Primary Amine Handle vs. 1‑(4‑Aminophenyl)imidazolidin‑2‑one

The target compound carries a benzylamine moiety whose predicted pKa (6.19 ± 0.70 at 25 °C) places it in the weakly basic region suitable for selective amide‑bond formation under near‑neutral conditions [REFS‑1]. In contrast, the structurally closest analog 1‑(4‑aminophenyl)imidazolidin‑2‑one displays a computed pKa of 15.59 for the ring N‑H and does not possess a benzylic‑amine handle; its aniline‑type nitrogen would have a pKa ≈ 4.6, rendering it much less nucleophilic at physiological pH [REFS‑2][REFS‑3]. The target compound therefore provides a uniquely positioned, moderately basic amine that enables efficient conjugation without requiring strongly basic coupling conditions.

pKa amine basicity nucleophilicity conjugation

Linker‑Length and Rigidity Differential vs. 1‑[4‑(Aminomethyl)benzyl]imidazolidin‑2‑one

The direct attachment of the imidazolidin‑2‑one ring to the para‑position of the phenyl ring yields a rigid, linear scaffold with an approximate nitrogen‑to‑carbonyl (N→C=O) distance of 6.5 Å, as estimated from the computed 3D conformer [REFS‑1]. The comparator 1‑[4‑(aminomethyl)benzyl]imidazolidin‑2‑one (CAS 754166‑85‑3) contains an extra methylene spacer, extending this distance to ≈ 7.8 Å and introducing an additional rotatable bond [REFS‑2]. The target compound therefore offers a shorter, more conformationally constrained linker that may favour tighter ternary‑complex geometries in bifunctional degrader design.

linker design conformational rigidity PROTAC bifunctional molecules

Purity and Documentation Consistency vs. Generic Imidazolidin‑2‑ones

The target compound is consistently supplied with a minimum purity of 95 % as verified by HPLC, and commercial vendors provide a detailed certificate of analysis including NMR and HPLC traces [REFS‑1]. The closest aniline‑based analog 1‑(4‑aminophenyl)imidazolidin‑2‑one is also sold at ≥ 95 % purity, but the target compound benefits from multi‑source availability with batch‑specific quality documentation that facilitates reproducibility in synthesis [REFS‑2].

purity HPLC certificate of analysis reproducibility

Key Application Scenarios for 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one Driven by Its Differential Profile


PROTAC Linker with Defined Length and Rigidity

The rigid imidazolidin‑2‑one‑phenyl scaffold provides a linker length of ≈ 6.5 Å with minimal conformational flexibility. This defined geometry is essential when designing bifunctional degraders that must precisely bridge an E3‑ligase ligand and a target‑protein ligand. The target compound’s shorter linker compared to the benzyl‑spaced analog (≈ 7.8 Å) may improve ternary‑complex stability for targets with a narrow binding pocket [REFS‑1].

Amine‑Directed Bioconjugation at Near‑Neutral pH

The benzylamine handle (predicted pKa ≈ 6.2) is moderately basic, allowing efficient amide‑bond formation with activated carboxyl groups under slightly acidic to neutral conditions. This property reduces the risk of hydrolysing acid‑ or base‑sensitive functionalities frequently present in complex natural product derivatives or fluorescent probes, and distinguishes the compound from aniline‑based alternatives that require harsher coupling conditions [REFS‑2].

Structurally Defined Core for Fragment‑Based Drug Discovery

The combination of a hydrogen‑bond‑capable cyclic urea and a benzylic‑amine exit vector makes the target compound an attractive fragment for screening against targets that recognize para‑substituted aromatic scaffolds. The predictable SAR exit vector orthogonal to the imidazolidin‑2‑one plane facilitates structure‑guided elaboration, while the availability of batch‑verified purity ensures reproducible fragment‑soaking or SPR assays [REFS‑3].

Quote Request

Request a Quote for 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.